6-氟-3-(1-(6-甲氧基-1H-吲哚-2-羰基)哌啶-4-基)喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

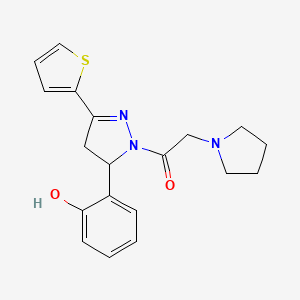

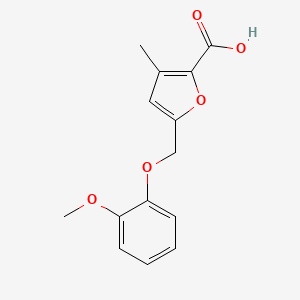

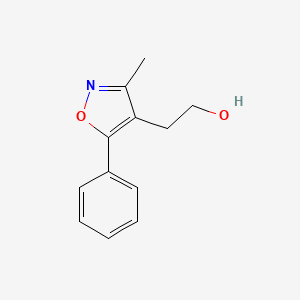

The compound "6-fluoro-3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is a complex molecule that appears to be related to a family of compounds with various biological activities. The structure suggests the presence of a quinazoline dione core, substituted with a fluorine atom and a piperidine ring linked to a methoxy-indole moiety. This type of compound could potentially exhibit interesting pharmacological properties, such as fluorescence or hypotensive activity, as suggested by the related compounds discussed in the provided papers.

Synthesis Analysis

The synthesis of related quinazoline derivatives often involves multiple steps, including the formation of the quinazoline ring system and subsequent functionalization. For instance, the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone involved a series of reactions such as tert-butoxy carbonyl removal, methylation, nitration, reduction, and Niementowski cyclization, achieving an overall yield of 56% . Similarly, the synthesis of fluorine-substituted quinazoline derivatives described in another study involved key steps like regiospecific displacement and intramolecular nucleophilic displacement cyclization reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often characterized using techniques such as IR, NMR, LC-MS, and X-ray diffraction . These methods can confirm the presence of specific functional groups, the overall molecular conformation, and the crystal system of the compound. For example, the piperidine and morpholine rings in related compounds have been found to adopt a chair conformation, with other parts of the molecule being planar . Such detailed structural analysis is crucial for understanding the compound's potential interactions and activity.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including substitution and decarboxylation, as seen in the photochemistry of ciprofloxacin, a related compound . The presence of a fluorine atom can influence the reactivity, as fluorine can be substituted by hydroxyl groups under certain conditions, or it can undergo reductive defluorination, especially in the presence of reagents like sodium sulfite . These reactions can significantly alter the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, stability, and fluorescence, are important for their practical applications. For instance, the novel fluorophore 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range and is highly stable against light and heat . The solubility of fluorine-substituted quinazoline derivatives can exceed 50 mg/ml in water or PBS buffer, which is beneficial for biological studies . These properties are essential for the use of such compounds as fluorescent labeling reagents or in pharmacological applications.

科学研究应用

抗癌活性

- N-取代吲哚衍生物,包括与 6-氟-3-(1-(6-甲氧基-1H-吲哚-2-羰基)哌啶-4-基)喹唑啉-2,4(1H,3H)-二酮 在结构上相关的化合物,表现出潜在的抗癌活性。它们已针对人乳腺癌细胞系进行了测试,显示出抑制拓扑异构酶-I 酶的显着效果,拓扑异构酶-I 酶在癌细胞增殖中至关重要 (Kumar & Sharma,2022)。

细胞毒性评估

- 该化合物的衍生物已针对一整套 60 个人类肿瘤细胞系评估了细胞毒性。这些研究提供了对这些化合物在癌症治疗中潜在效用的见解 (Gürsoy & Karalı,2003)。

抑制 HIV-1 附着

- 某些基于吲哚的衍生物,包括与指定化合物在结构上相似的衍生物,已被确定为 HIV-1 附着的有效抑制剂。这在干扰病毒 gp120 与宿主细胞上的 CD4 受体的相互作用方面特别重要 (Wang 等人,2009)。

降压剂

- 该化合物及其衍生物已研究其降压活性,显示出明显的血管松弛作用。这些发现表明在高血压治疗中具有潜在应用 (Eguchi 等人,1991)。

合成和表征

- 已探索了类似化合物的合成过程,为在各种治疗领域的化学性质和潜在应用提供了有价值的信息 (Tran 等人,2005)。

抗菌活性

- 该化合物的衍生物已被合成和表征,以了解其抗炎和抗菌活性。这些特性表明在治疗感染和炎症相关疾病中具有潜在用途 (Rathod 等人,2008)。

与氟喹诺酮类药物的比较

- 该化合物的活性已与氟喹诺酮类衍生物进行了比较,特别是在抗菌特性和针对细菌感染的潜在双靶向剂方面 (Oppegard 等人,2010)。

属性

IUPAC Name |

6-fluoro-3-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O4/c1-32-16-4-2-13-10-20(25-19(13)12-16)22(30)27-8-6-15(7-9-27)28-21(29)17-11-14(24)3-5-18(17)26-23(28)31/h2-5,10-12,15,25H,6-9H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNUABXKQDBKQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CC(=C5)F)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate](/img/structure/B3008589.png)

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)